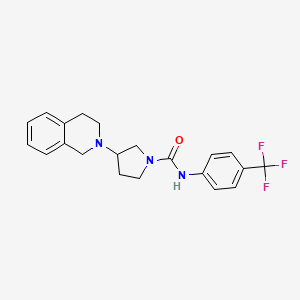

![molecular formula C22H23NO5 B2400528 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859133-25-8](/img/structure/B2400528.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques

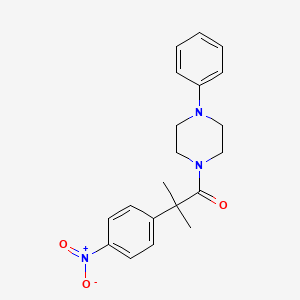

A study by Gabriele et al. (2006) described a synthesis method for related compounds, like 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine, using tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method showed significant stereoselectivity with the formation of Z isomers being preferred, which is relevant to the synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one (Gabriele et al., 2006).

Characterization of Related Compounds

Liu et al. (2012) conducted a study on Dabigatran etexilate tetrahydrate, a compound structurally related to this compound. This study involved crystallographic analysis, revealing insights into the molecular structure, which is essential for understanding the properties and potential applications of similar compounds (Liu et al., 2012).

Chemical Reactions and Transformations

Reactivity Studies

Mérour and Cossais (1991) investigated the reactions of 3-Oxo-2,3-dihydrobenzofuran with various compounds, forming products like 2-(2-cyano-2-alkoxycarbonylvinyl)-3-hydroxybenzofuran. This study helps in understanding the chemical reactivity and potential transformations of this compound (Mérour & Cossais, 1991).

Mechanistic Insights into Reactions

Iwanami et al. (1964) provided insights into the hydrolysis of related compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine. Understanding such reactions could be crucial for predicting the behavior of this compound under various conditions (Iwanami et al., 1964).

Potential Applications and Biological Studies

Antimicrobial Applications

Novel Zinc(II) Complexes of Heterocyclic Ligands, as studied by Yamgar et al. (2014), demonstrated significant antimicrobial activity. This suggests potential applications for this compound in the field of antimicrobial research (Yamgar et al., 2014).

Photodynamic Therapy and Cancer Research

Pişkin et al. (2020) synthesized new zinc phthalocyanine with properties important for photodynamic therapy, indicating a potential area of application for related compounds in treating cancer (Pişkin et al., 2020).

Neurological Disorder Research

Luo et al. (2005) explored novel anticholinesterases based on similar molecular skeletons, indicating potential relevance in researching treatments for neurological disorders like Alzheimer’s disease (Luo et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNHQOWSHVYEK-JAIQZWGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)